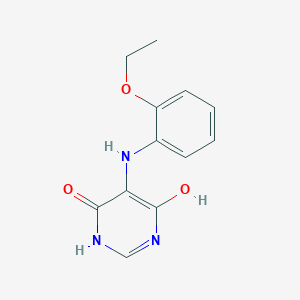

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Description

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a 2-ethoxyphenylamino substituent at position 5 and a hydroxyl group at position 4.

Properties

CAS No. |

6972-25-4 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O3/c1-2-18-9-6-4-3-5-8(9)15-10-11(16)13-7-14-12(10)17/h3-7,15H,2H2,1H3,(H2,13,14,16,17) |

InChI Key |

FBVRUFRHYUZJRD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(N=CNC2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Formation of 5-((2-Ethoxyphenyl)amino)-6-oxopyrimidin-4(3H)-one.

Reduction: Formation of 5-((2-Ethoxyphenyl)amino)-6-aminopyrimidin-4(3H)-one.

Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.

Scientific Research Applications

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Pyrimidinone Derivatives and Their Properties

Key Observations :

- Substituent Effects: The presence of electron-donating groups (e.g., ethoxy, hydroxyl) enhances solubility, as seen in compounds like this compound. In contrast, hydrophobic substituents (e.g., methyl, phenyl) may influence crystallinity and melting points .

- Synthetic Challenges : Derivatives with bulky or polar substituents (e.g., 3-hydroxybenzylidene in ) often exhibit lower yields (e.g., 35% for (Z)-5-(3-Hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) due to steric hindrance or side reactions .

Thiazolidinone-Based Analogues

Table 2: Thiazolidinone Derivatives with Modified Aromatic Substituents

Comparison with Pyrimidinones:

- Thiazolidinone derivatives (Table 2) exhibit higher melting points (136–235°C) compared to pyrimidinones, likely due to enhanced intermolecular hydrogen bonding from thioxo (-C=S) and carbonyl (-C=O) groups .

Dihydropyrimidinone Derivatives

Table 3: Dihydropyrimidinones with Functional Group Variations

Key Differences :

- Synthetic Utility: Dihydropyrimidinones are often synthesized via Biginelli reactions, whereas pyrimidinones like this compound may require alternative routes, such as condensation of amidines with malonates .

Research Findings and Implications

- Spectral Trends: IR spectra for thiazolidinones () consistently show C=O (1680–1700 cm⁻¹) and C=S (1210–1220 cm⁻¹) stretches, while pyrimidinones exhibit C=O peaks near 1650–1680 cm⁻¹ .

Biological Activity

5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative notable for its structural features, including an ethoxyphenyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 247.25 g/mol

- CAS Number : 89595-66-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth.

A study assessing the compound's efficacy against common pathogens revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for its antiviral potential. Preliminary studies have shown that it may inhibit viral replication, although further studies are needed to confirm these effects. For instance, in vitro assays demonstrated activity against several viruses, including:

| Virus Type | EC₅₀ (µg/mL) |

|---|---|

| HIV-1 | >100 |

| HSV-1 | >100 |

| HCMV | >100 |

These findings indicate that while the compound shows promise, higher concentrations are required for effective antiviral activity compared to its antibacterial effects .

The biological activity of this compound is thought to stem from its ability to bind to specific enzymes involved in metabolic pathways. Interaction assays have revealed that it can inhibit enzymes critical for both bacterial and viral proliferation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the effectiveness of the compound against resistant bacterial strains. The results indicated that this compound significantly reduced bacterial load in infected models compared to controls.

Study on Antiviral Potential

Another investigation focused on the antiviral properties of this compound against herpes viruses. The study found that while it exhibited some level of inhibition, the required concentrations were higher than those typically used for other antiviral agents. This highlights the need for further optimization and structural modifications to enhance its potency against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.